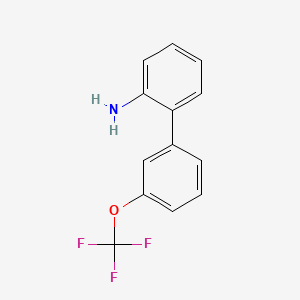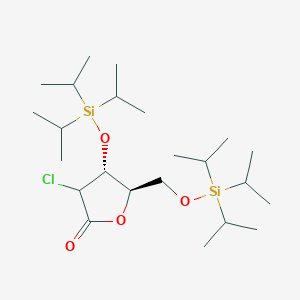
(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” is a heterocyclic compound with the chemical formula C6H12O2.
- It belongs to the class of tetrahydropyran derivatives.
- The compound can exist in two tautomeric forms: 1H-pyran-4-ylmethanol and 2H-pyran-4-ylmethanol.
- It has applications in various fields, including fine chemicals, plastics, pesticides, and pharmaceuticals.
Preparation Methods
- One synthetic route involves the reduction of the corresponding ester using lithium aluminum hydride (LiAlH4) as a reducing agent.
- Here are the steps:
- Add LiAlH4 (1.5 equivalents, 37.5 mmol, 1.42 g) to a 250 ml Schlenk flask and purge with argon three times.
- Add tetrahydrofuran (THF, 15 ml) at 0°C and stir for 5 minutes.
- Gradually add the ester (25 mmol, 3.6 g) via a dropping funnel within 10 minutes.
- Continue stirring the suspension for 20 minutes after complete alcohol formation is confirmed by TLC.
- Cool the reaction mixture in an ice-water bath and slowly add 10 ml of 10% potassium hydroxide (KOH) solution.
- Stir the mixture at room temperature overnight, then filter off the white precipitate using diatomaceous earth.
- Further extract the solution with ether, wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (using hexane/ethyl acetate as the eluent) to obtain the desired compound.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include LiAlH4 (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” finds applications in:
- Medicinal chemistry: As a starting material for drug synthesis.
- Fine chemicals: As a building block for various organic compounds.
- Industry: In the production of plastics and other materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
- Similar compounds include other tetrahydropyran derivatives, such as (4-{[4-(Benzyloxy)phenoxy]methyl}tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and related structures .
- Uniqueness lies in the specific substitution pattern and functional groups present in “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol.”
For further exploration, you might want to investigate its potential as a CB2 cannabinoid receptor agonist
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[4-(phenylmethoxymethyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C14H20O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,15H,6-12H2 |
InChI Key |
URILJTVDKGRXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CO)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13038063.png)

![(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038069.png)


![1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine](/img/structure/B13038086.png)
![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)





![[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)
